Ethyl 2-chloro-4-(methylsulfonyl)-benzoate

Beschreibung

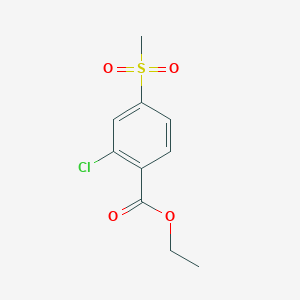

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is a benzoate ester derivative characterized by a chloro substituent at the 2-position and a methylsulfonyl group at the 4-position of the benzene ring. The methylsulfonyl group is strongly electron-withdrawing, influencing the compound’s chemical reactivity and physical properties, such as solubility and stability.

Eigenschaften

IUPAC Name |

ethyl 2-chloro-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(6-9(8)11)16(2,13)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPHXWLIJYXYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-(methylsulfonyl)-benzoate typically involves the following steps:

Chlorination: The starting material, 4-methylsulfonyl-benzoic acid, undergoes chlorination to introduce the chloro group at the second position.

Esterification: The chlorinated product is then esterified with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

Substitution: Products with different nucleophiles replacing the chloro group.

Reduction: Ethyl 2-chloro-4-(methylthio)-benzoate.

Oxidation: Compounds with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound's chlorinated structure and methylsulfonyl group enhance its reactivity, making it valuable in synthetic pathways.

Synthesis of Thiamphenicol Derivatives

One notable application is in the synthesis of thiamphenicol derivatives, which are important antibiotics. The preparation method involves chlorination and oxidation processes that yield high purity and yield rates. The synthesis pathway typically includes:

- Chlorination : this compound is synthesized from 4-methylsulfonyltoluene through a chlorination reaction.

- Oxidation : The resultant compound can be oxidized to produce 2-chloro-4-thiamphenicol benzoic acid, which is used in antibiotic formulations .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds are being explored for their efficacy against various bacterial strains, contributing to the fight against antibiotic resistance.

Occupational Health Concerns

A related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer linked to occupational asthma and contact urticaria. Studies conducted in chemical manufacturing settings revealed that exposure to this compound led to significant allergic reactions among workers, indicating the need for stringent safety measures when handling similar substances .

Environmental Impact and Safety

The environmental implications of using this compound are also significant. As with many chlorinated compounds, there are concerns regarding their persistence in the environment and potential toxicity to aquatic life.

Regulatory Status

The European Chemicals Agency (ECHA) has classified various chlorinated compounds under stringent regulations due to their potential health risks. Monitoring and risk assessment protocols are essential for ensuring safe handling practices in industrial applications .

Wirkmechanismus

The mechanism of action of ethyl 2-chloro-4-(methylsulfonyl)-benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as chlorimuron-ethyl and metsulfuron-methyl , share a benzoate ester backbone but incorporate a sulfonylurea bridge (N–C(=O)–N) linking the benzene ring to a heterocyclic amine (e.g., pyrimidine or triazine).

- Chlorimuron-ethyl (ethyl 2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoate): Substituents: Chloro (4-position on pyrimidine), methoxy (6-position on pyrimidine). Functional Groups: Sulfonylurea, ester. Application: Herbicide targeting acetolactate synthase (ALS) enzymes, effective in soybean crops .

- Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Substituents: Methoxy (4-position on triazine), methyl (6-position on triazine). Functional Groups: Sulfonylurea, ester. Application: Broad-spectrum herbicide for cereal crops .

Key Differences :

- Ethyl 2-chloro-4-(methylsulfonyl)-benzoate lacks the sulfonylurea bridge and heterocyclic amine, which are critical for ALS inhibition. This structural divergence suggests alternative mechanisms of action or non-herbicidal applications, such as intermediates in synthesis .

Other Benzoate Esters with Sulfonyl/Sulfonate Groups

Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate (CAS 98634-20-9):

- Substituents: (4-Methylphenyl)sulfonyloxy group at the 4-position.

- Functional Groups: Sulfonate ester, benzoate ester.

- Comparison: The sulfonyloxy group (SO2–O–) increases polarity compared to the methylsulfonyl (SO2–) group in the target compound. This difference may influence hydrolysis rates and bioavailability. Applications are unspecified but may include polymer or pharmaceutical synthesis .

Carbamate Derivatives

Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate :

Physicochemical and Functional Properties

Electronic and Steric Effects

- Chloro Substituent : Contributes to lipophilicity, influencing membrane permeability and environmental persistence.

Comparative Data Table

Research Findings and Implications

- Herbicidal Activity : Sulfonylureas (e.g., chlorimuron-ethyl) are potent ALS inhibitors, but resistance has emerged in weeds due to target-site mutations. This compound’s lack of a urea moiety may circumvent this resistance, though bioactivity data are needed for validation .

- Synthetic Utility : The methylsulfonyl group’s stability makes the compound a candidate for further derivatization, such as coupling with amines or heterocycles to generate sulfonamides or sulfonylureas .

Biologische Aktivität

Ethyl 2-chloro-4-(methylsulfonyl)-benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications and potential.

Chemical Structure and Properties

This compound is an organic compound characterized by the following structural features:

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

- Functional Groups : Chlorine atom, methylsulfonyl group, and ester functional group.

This unique structure contributes to its reactivity and biological properties, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The following mechanisms have been identified:

- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

- Antiparasitic Effects : Preliminary studies suggest efficacy against protozoan parasites, which could position this compound as a potential treatment for diseases such as malaria and toxoplasmosis .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various pathogens. For instance:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against several bacterial strains, revealing significant inhibition at low concentrations. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models, this compound was administered to assess its impact on inflammation markers. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential for treating inflammatory disorders.

- Antiparasitic Activity : A recent investigation into the compound's effects on Plasmodium falciparum demonstrated that it inhibited parasite growth with an IC50 value of 50 μM, indicating moderate activity compared to established antimalarial drugs like chloroquine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that alterations to the methylsulfonyl group or the chlorine substituent can enhance or diminish its biological effects. For example:

- Substituting the chlorine with a bromine atom increased antimicrobial potency.

- Modifying the ester group led to improved anti-inflammatory activity.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-4-(methylsulfonyl)benzoic acid. Industrial-scale methods often employ nitric acid (55–65% concentration) with oxygen pressure (0–3.0 MPa) at elevated temperatures (140–200°C) to accelerate the reaction .

Reaction Conditions and Outcomes

| Reagents/Conditions | Product | Yield* |

|---|---|---|

| HNO₃ (63%), O₂ (3.0 MPa), 175°C | 2-chloro-4-(methylsulfonyl)benzoic acid | ~93% |

| NaOH (20%), reflux | Same product | Not reported |

*Yields inferred from analogous syntheses .

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is activated for substitution due to the electron-withdrawing effects of the methylsulfonyl group. Nucleophiles such as amines or thiols displace the chloride under polar aprotic conditions.

Example Substitutions

| Nucleophile | Reagents/Conditions | Product |

|---|---|---|

| Sodium azide | DMSO, 80–100°C | 2-azido-4-(methylsulfonyl)benzoate |

| Potassium thiolate | DMF, 60°C | 2-(alkylthio)-4-(methylsulfonyl)benzoate |

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol, yielding ethyl 2-chloro-4-(methylsulfonyl)benzyl alcohol. Sodium borohydride (NaBH₄) is ineffective for this transformation.

Reduction Pathways

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 2-chloro-4-(methylsulfonyl)benzyl alcohol |

Conversion to Acid Chloride

The hydrolyzed benzoic acid derivative can be further functionalized via acid chloride formation using thionyl chloride (SOCl₂) in toluene with catalytic DMF .

Synthesis Conditions

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-chloro-4-(methylsulfonyl)benzoic acid | SOCl₂, DMF, toluene | 2-chloro-4-(methylsulfonyl)benzoyl chloride | 97% |

Electrophilic Aromatic Substitution (Theoretical)

The methylsulfonyl group strongly deactivates the ring, making electrophilic substitutions (e.g., nitration, bromination) challenging. Any substitution would likely occur meta to the -SO₂CH₃ group, though no experimental data confirms this reactivity .

Oxidative Transformations

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-chloro-4-(methylsulfonyl)-benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. For example, 2-chloro-4-(methylsulfonyl)benzoic acid can be synthesized via sulfonation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride, followed by reaction with sodium chloroacetate under reflux. Subsequent esterification with ethanol in acidic conditions yields the ethyl ester. Key parameters include:

- Temperature: Reflux conditions (75–100°C) for sulfonation to ensure complete substitution .

- Catalysts: Use of dilute HCl for acidification during extraction to isolate intermediates .

- Yield Optimization: Reported yields reach 87% for the benzoic acid precursor; esterification efficiency depends on stoichiometric ethanol ratios and removal of water (e.g., Dean-Stark trap) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

- Liquid-Liquid Extraction: Use ethyl acetate for organic-phase separation after acidification of aqueous layers (e.g., with HCl) to remove unreacted starting materials .

- Chromatography: Column chromatography with silica gel and a hexane/ethyl acetate gradient resolves ester derivatives from polar byproducts.

- Validation:

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer:

- pH Sensitivity: Hydrolysis of the ester group occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stabilize solutions in neutral buffers (e.g., PBS) for biological assays .

- Temperature: Store at –20°C in anhydrous conditions to prevent ester degradation.

- Light Exposure: The methylsulfonyl group is photostable, but the chloro substituent may sensitize degradation; use amber vials for long-term storage .

Advanced Research Questions

Q. How do electronic effects of the chloro and methylsulfonyl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The methylsulfonyl group (-SO₂CH₃) strongly deactivates the benzene ring, directing electrophiles to the ortho/para positions. The chloro substituent further enhances this effect, making the compound resistant to electrophilic attack but reactive in SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines at 100–120°C).

- Mechanistic Studies: Use DFT calculations (e.g., Gaussian software) to map charge distribution and predict regioselectivity. Compare with experimental kinetic data from LC-MS monitoring .

Q. What strategies are effective for evaluating the compound’s bioactivity in plant or microbial models?

Methodological Answer:

- Herbicidal Activity Assays:

- Seedling Growth Inhibition: Treat Arabidopsis or soybean seedlings with 0.1–1.0 mM solutions; measure root elongation inhibition over 72 hours (cf. fomesafen’s mode of action in ) .

- Enzyme Inhibition: Test inhibition of acetolactate synthase (ALS) via spectrophotometric NADH oxidation assays, comparing IC₅₀ values to commercial herbicides .

- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; synergize with β-lactam antibiotics if MICs exceed 256 µg/mL .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Dynamic Effects: Variable-temperature ¹H NMR (25–60°C) can clarify splitting caused by restricted rotation of the methylsulfonyl group.

- 2D NMR: HSQC and HMBC correlations resolve overlapping signals (e.g., distinguishing aromatic protons at δ 7.5–8.1 ppm).

- X-ray Crystallography: Resolve ambiguities in substituent orientation; compare with analogs like 2-(4-fluorophenyl)-2-oxoethyl benzoate () .

Q. What methodologies address low reproducibility in synthetic yields across laboratories?

Methodological Answer:

- Critical Parameter Analysis:

- Moisture Control: Anhydrous solvents (e.g., EtOAc over molecular sieves) prevent hydrolysis during esterification.

- Catalyst Purity: Use freshly distilled thionyl chloride for acyl chloride intermediates to avoid side reactions.

- Inter-Lab Validation: Share standardized protocols via platforms like Zenodo; include step-by-step video demonstrations of key techniques (e.g., controlled acidification in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.